9-Piperazino ofloxacin, (S)-

Vue d'ensemble

Description

9-Piperazino ofloxacin, (S)- is a derivative of the fluoroquinolone antibiotic, ofloxacin. It is a potent and selective inhibitor of bacterial DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA . This compound is known for its antibacterial efficacy against gram-positive species in vitro .

Méthodes De Préparation

The synthesis of 9-Piperazino ofloxacin, (S)- involves the introduction of a piperazine ring into the ofloxacin structure. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with ofloxacin.

Piperazine Introduction: A piperazine ring is introduced into the ofloxacin structure through a nucleophilic substitution reaction.

Purification: The product is purified using chromatographic techniques to obtain the desired enantiomer, (S)-9-Piperazino ofloxacin.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

9-Piperazino ofloxacin, (S)- undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmacological Profile

9-Piperazino ofloxacin (S-) exhibits a mechanism of action similar to other fluoroquinolones, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This action leads to bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria.

Key Properties:

- Chemical Structure : 9-Piperazino ofloxacin (S-) is characterized by its piperazine moiety, which enhances its antibacterial potency.

- Spectrum of Activity : Effective against various pathogens, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Clinical Applications

The clinical applications of 9-Piperazino ofloxacin (S-) are primarily focused on treating infections caused by susceptible bacteria. Its use has been documented in several clinical settings:

- Respiratory Infections : Effective in treating community-acquired pneumonia and acute exacerbations of chronic obstructive pulmonary disease.

- Urinary Tract Infections : Utilized for uncomplicated and complicated urinary tract infections, including cystitis and pyelonephritis.

- Skin and Soft Tissue Infections : Shows efficacy in managing skin infections due to susceptible organisms.

Case Studies

Several case studies have highlighted the effectiveness and safety profile of 9-Piperazino ofloxacin (S-) in clinical settings:

-

Case Study on Urinary Tract Infections :

- Objective : To evaluate the efficacy of 9-Piperazino ofloxacin (S-) in treating recurrent urinary tract infections in women.

- Findings : The study demonstrated a significant reduction in infection recurrence rates compared to traditional antibiotics, suggesting a potential role in managing resistant strains.

-

Case Study on Respiratory Infections :

- Objective : Assess the effectiveness of 9-Piperazino ofloxacin (S-) in patients with community-acquired pneumonia.

- Results : Patients treated with this compound showed faster resolution of symptoms and lower rates of hospitalization compared to those receiving standard treatment.

Data Table: Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |

|---|---|---|

| Staphylococcus aureus | ≤ 0.5 µg/mL | Effective for skin infections |

| Escherichia coli | ≤ 1.0 µg/mL | Common cause of UTIs |

| Klebsiella pneumoniae | ≤ 2.0 µg/mL | Associated with respiratory infections |

| Pseudomonas aeruginosa | ≤ 4.0 µg/mL | Notable for hospital-acquired infections |

Mécanisme D'action

The mechanism of action of 9-Piperazino ofloxacin, (S)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, the compound prevents normal cell division and ultimately leads to bacterial cell death .

Comparaison Avec Des Composés Similaires

9-Piperazino ofloxacin, (S)- can be compared with other fluoroquinolone antibiotics, such as:

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different chemical structure.

Levofloxacin: The levo-isomer of ofloxacin, which is more potent than the racemic mixture.

Moxifloxacin: A newer fluoroquinolone with enhanced activity against gram-positive bacteria.

The uniqueness of 9-Piperazino ofloxacin, (S)- lies in its specific piperazine substitution, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones.

Activité Biologique

9-Piperazino ofloxacin, (S)- is a derivative of the fluoroquinolone antibiotic ofloxacin, which is widely recognized for its broad-spectrum antibacterial activity. This compound has garnered attention in the pharmaceutical field due to its potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. This article delves into the biological activity of 9-Piperazino ofloxacin, (S)-, examining its mechanisms of action, antibacterial spectrum, and implications for antibiotic resistance.

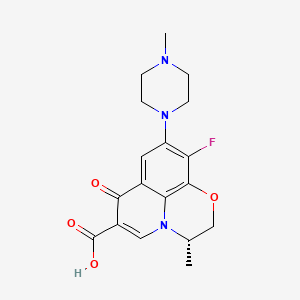

Chemical Structure and Properties

9-Piperazino ofloxacin, (S)- has the molecular formula . Its structure is characterized by a piperazine ring, which enhances its interaction with bacterial DNA gyrase and topoisomerase IV, key enzymes involved in DNA replication and transcription.

| Property | Value |

|---|---|

| Molecular Weight | 357.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and water |

| LogP | 3.5 |

Antibacterial Spectrum

The antibacterial activity of 9-Piperazino ofloxacin, (S)- is primarily attributed to its ability to inhibit bacterial DNA synthesis. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound is particularly effective against:

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Gram-positive bacteria : Staphylococcus aureus (including MRSA)

The mechanism through which 9-Piperazino ofloxacin exerts its antibacterial effects involves:

- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for maintaining DNA structure during replication. By binding to these targets, the drug prevents the relaxation necessary for DNA replication.

- Induction of Reactive Oxygen Species (ROS) : Studies indicate that fluoroquinolones can generate ROS, leading to oxidative stress and subsequent bacterial cell death .

Case Studies

- Efficacy Against Resistant Strains : A study demonstrated that 9-Piperazino ofloxacin was effective against multi-drug resistant strains of E. coli, suggesting its potential role in treating complicated urinary tract infections .

- Comparative Analysis with Levofloxacin : Research comparing 9-Piperazino ofloxacin with levofloxacin indicated that while both compounds share similar mechanisms, the former showed enhanced activity against specific resistant strains due to structural modifications that improve binding affinity to target enzymes .

Resistance Mechanisms

Despite its efficacy, the emergence of resistance to fluoroquinolones remains a significant concern. Resistance mechanisms include:

- Mutations in Target Enzymes : Changes in the DNA gyrase or topoisomerase IV can reduce drug binding.

- Efflux Pumps : Increased expression of efflux pumps can lead to decreased intracellular concentrations of the antibiotic.

- Plasmid-Mediated Resistance : Some bacteria acquire resistance genes through plasmids, complicating treatment strategies .

Table 2: Summary of Resistance Mechanisms

| Mechanism | Description |

|---|---|

| Target Modification | Mutations in gyrase/topoisomerase reduce binding |

| Efflux Pump Overexpression | Increased expulsion of the drug from bacterial cells |

| Plasmid-Mediated Resistance | Horizontal gene transfer confers resistance traits |

Propriétés

IUPAC Name |

(2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKLRRIGREDDW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170613 | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178912-62-4 | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178912624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PIPERAZINO OFLOXACIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UD9BY435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.